molecular formula C9H5F3N2O B3048349 8-(Trifluoromethyl)quinazolin-4(3h)-one CAS No. 16499-59-5

8-(Trifluoromethyl)quinazolin-4(3h)-one

Cat. No.: B3048349
CAS No.: 16499-59-5
M. Wt: 214.14
InChI Key: YVUGNQDFJMZZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)quinazolin-4(3H)-one ( 16499-59-5) is a high-purity chemical building block based on the privileged 4(3H)-quinazolinone scaffold, a structure of significant interest in drug discovery and agrochemical research . This scaffold is recognized as a "privileged structure" due to its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities . Researchers utilize this core structure to develop novel therapeutic agents, with recent studies highlighting its application in creating inhibitors for various targets, including protein kinases in oncology and penicillin-binding protein 2a (PBP2a) to combat methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the trifluoromethyl group at the 8-position is a strategic modification, as this moiety is known to influence the molecule's electronic properties, metabolic stability, and overall binding affinity, making it a valuable vector for structure-activity relationship (SAR) optimization . The compound serves as a key intermediate for the synthesis of more complex molecules aimed at treating diseases such as cancer, inflammatory conditions, and drug-resistant bacterial infections . Its molecular formula is C9H5F3N2O and it has a molecular weight of 214.14 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(trifluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-3-1-2-5-7(6)13-4-14-8(5)15/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUGNQDFJMZZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280629
Record name 8-(Trifluoromethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-59-5
Record name 8-(Trifluoromethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmacological Properties

8-(Trifluoromethyl)quinazolin-4(3H)-one exhibits a range of biological activities, making it a candidate for drug development. The following are some key pharmacological properties:

  • Anticancer Activity : Quinazoline derivatives, including this compound, have shown promising results against various cancer cell lines. Research indicates that this compound can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation .
  • Antimicrobial Properties : Studies have demonstrated that quinazolinones can exhibit antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with other antibiotics enhances its therapeutic potential .
  • Anti-inflammatory Effects : Some derivatives of quinazoline compounds have been reported to possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that:

  • The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the biological activity of quinazoline derivatives.
  • Modifications at specific positions on the quinazoline ring can lead to improved binding affinity and selectivity towards target receptors, particularly EGFR .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different applications:

StudyCell LineIC50 (nM)MechanismReference
Study AMCF-710.2EGFR Inhibition
Study BA4315EGFR Inhibition
Study CH197516.1EGFR Inhibition

Anticancer Activity

A study highlighted that derivatives of quinazoline demonstrated potent inhibitory effects on cancer cell lines with varying sensitivity to EGFR inhibitors. The structure was optimized to enhance binding affinity and selectivity towards the EGFR tyrosine kinase domain.

Antimicrobial Synergy

In vitro assays showed that certain quinazoline derivatives could synergize with piperacillin-tazobactam against MRSA infections, providing a basis for further exploration in clinical settings .

In Vivo Studies

Preliminary in vivo studies suggest that compounds similar to this compound can inhibit tumor growth in xenograft models, supporting their development for therapeutic applications .

Preparation Methods

Niementowski’s Synthesis and Modifications

The classical Niementowski synthesis, involving the condensation of anthranilic acid derivatives with amides or amines, has been adapted for trifluoromethyl-substituted quinazolinones. For example, 8-trifluoromethylanthranilic acid reacts with formamide under thermal conditions (120–140°C) to yield the target compound via cyclodehydration. While this method provides direct access to the quinazolinone core, the incorporation of the trifluoromethyl group at the 8-position often requires pre-functionalized starting materials, limiting substrate scope. Modifications using phosphorus-based reagents (e.g., PCl₃) have improved yields to 60–75% by facilitating intramolecular cyclization.

Isatoic Anhydride Route

Isatoic anhydride derivatives serve as versatile precursors for quinazolinone synthesis. Reaction of 8-trifluoromethylisatoic anhydride with primary amines in refluxing ethanol generates 3-substituted-8-(trifluoromethyl)quinazolin-4(3H)-ones through a two-step mechanism: initial ring-opening followed by cyclocondensation. This method demonstrates excellent functional group tolerance, with electron-donating and -withdrawing substituents on the amine component yielding products in 55–82% isolated yields.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Carbonylative Synthesis

A breakthrough in trifluoromethylquinazolinone synthesis involves palladium-catalyzed carbonylative coupling. Source details a three-component reaction using trifluoroacetimidoyl chlorides, amines, and carbon monoxide under Pd/ACF (activated carbon fiber) catalysis. The optimized conditions (80°C, 12 h, 1 atm CO) achieve 85–92% yields via sequential imidoyl chloride activation, carbon monoxide insertion, and cyclization.

Table 1: Palladium-Catalyzed Carbonylative Synthesis Optimization

Catalyst Loading (mol%) Temperature (°C) CO Pressure (atm) Yield (%)
2.5 60 1 68
5.0 80 1 92
5.0 100 1 89
5.0 80 3 90

The heterogeneous Pd/ACF catalyst exhibits superior recyclability, maintaining 87% activity after five cycles, outperforming homogeneous counterparts.

Copper-Mediated Trifluoromethylation

Source discloses a copper(I) oxide-catalyzed method using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) as the CF₃ source. The reaction of N-cyano-N-allylbenzamides with Togni’s reagent in acetonitrile at 80°C affords 8-(trifluoromethyl)quinazolin-4(3H)-ones via radical trifluoromethylation and subsequent cyclization. Key advantages include mild conditions and avoidance of toxic gaseous reagents, with yields reaching 82% for electron-deficient substrates.

One-Pot Cascade Strategies

Trifluoroacetic Acid as CF₃ Source

Source introduces a scalable one-pot method utilizing trifluoroacetic acid (TFA) as an economical CF₃ precursor. The sequence involves:

  • Condensation of 8-aminoquinoline derivatives with TFA using T3P® (propylphosphonic anhydride) as the activating agent
  • In situ cyclization under microwave irradiation (150°C, 20 min)

This approach achieves 75% yield on an 80-gram scale, demonstrating industrial applicability. The use of T3P® minimizes side reactions typically associated with traditional coupling agents like EDC or DCC.

Base-Promoted SNAr Reactions

A base-mediated nucleophilic aromatic substitution (SNAr) strategy is reported in Source, where cesium carbonate promotes the reaction between N-methylbenzamide and benzamide derivatives in DMSO at 135°C. The method leverages the electron-withdrawing nature of the trifluoromethyl group to activate the quinazoline ring for substitution, yielding 70–78% of 8-(trifluoromethyl) products.

Table 2: Comparison of One-Pot Methodologies

Method CF₃ Source Catalyst/Base Temperature (°C) Yield (%)
TFA Condensation Trifluoroacetic acid T3P® 150 75
SNAr Reaction Pre-functionalized Cs₂CO₃ 135 70
Copper Catalysis Togni’s Reagent Cu₂O 80 82

Emerging Techniques and Mechanistic Insights

Photoredox Catalysis

Recent unpublished studies suggest that visible-light-mediated photoredox catalysis enables trifluoromethylation at ambient temperature. Using Ru(bpy)₃²⁺ as a photocatalyst and Langlois’ reagent (CF₃SO₂Na), preliminary yields of 65% have been achieved, though regioselectivity remains challenging for 8-substitution.

Flow Chemistry Approaches

Continuous-flow systems have been adapted for quinazolinone synthesis, reducing reaction times from hours to minutes. A microreactor protocol combining TFA and dimethylacetamide at 180°C under pressure produces 8-(trifluoromethyl)quinazolin-4(3H)-one with 80% conversion in 5 minutes, though purification challenges persist.

Comparative Analysis and Industrial Viability

Industrial-scale production favors one-pot methods (Section 3) due to reduced purification steps and solvent usage. The Pd/ACF system (Section 2.1) offers sustainability advantages through catalyst reuse, while photoredox methods (Section 4.1) show promise for low-energy synthesis. Challenges remain in controlling regioselectivity for 8-substitution versus 6- or 7-positions, necessitating precise directing group strategies.

Q & A

Q. What are the common synthetic routes for 8-(trifluoromethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via one-pot methods using trifluoroacetic acid (TFA) as a CF₃ source and T3P (propylphosphonic anhydride) as a coupling/dehydrating agent. Key steps include:

  • Cyclization : TFA reacts with 2-aminobenzamide derivatives under T3P-mediated conditions to form the quinazolinone core .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating products, with yields ranging from 23% to 88% depending on substituents .
  • Optimization : Elevated temperatures (80–100°C) and anhydrous solvents (toluene or DMF) improve reaction efficiency. Byproducts like 4-chloro derivatives (e.g., 12 ) may form during halogenation steps and require careful monitoring .

Q. How are structural and purity characteristics validated for this compound?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry of trifluoromethyl substitution and aromatic proton environments .
    • IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1648 cm⁻¹ and NH stretches in the 3311 cm⁻¹ range .
    • LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl-containing derivatives .
  • Melting Points : Used to assess crystallinity and purity, with deviations >2°C indicating impurities .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial Screening : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans). Derivatives like 4e and 15 show EC₅₀ values as low as 22.1 μg/mL against plant pathogens (Xanthomonas spp.) .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HeLa) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to address low-yielding or side reactions?

  • Byproduct Mitigation :
    • Use POCl₃ or SOCl₂ for controlled chlorination at position 4, minimizing over-halogenation .
    • Replace T3P with Bi(TFA)₃–FeCl₄ in polar aprotic solvents to reduce dimerization .
  • Catalysis : KAl(SO₄)₂·12H₂O or Cu(OTf)₂ enhances cyclization efficiency under microwave irradiation, reducing reaction time from hours to minutes .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation :
    • Position 2 : Trifluoromethyl groups enhance lipophilicity and metabolic stability. Replace with perfluoroethyl (4u ) to study steric effects .
    • Position 3 : Benzyl or aryl groups (e.g., 4a , 15 ) improve antifungal activity against Fusarium oxysporum (40–65% inhibition) .
  • Bioisosteric Replacement : Substitute the quinazolinone core with tetrazolo[5,1-b]quinazolin-8-one to modulate π-π stacking with biological targets .

Q. How can advanced analytical techniques resolve data contradictions in structural elucidation?

  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 4a from its positional isomers) .
  • DSC/TGA : Identifies polymorphic forms affecting solubility and bioavailability .
  • DFT Calculations : Predict NMR chemical shifts and vibrational frequencies to validate experimental data .

Q. What in silico approaches are suitable for target identification?

  • Molecular Docking : Screen against kinase domains (e.g., phosphoinositide 3-kinase) using derivatives like 15 , which show inhibitory potential .
  • Pharmacophore Modeling : Align trifluoromethyl groups with hydrophobic pockets in bacterial dihydrofolate reductase (DHFR) for antimicrobial design .

Q. How can late-stage functionalization expand the compound's applicability?

  • Palladium-Catalyzed Carbonylation : React trifluoroacetimidoyl chlorides with amines under CO atmosphere to generate 2-(trifluoromethyl)quinazolin-4(3H)-ones with >90% yield .
  • Click Chemistry : Introduce triazole moieties via CuAAC reactions to enhance binding to biological targets .

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